1-Aminopyrrolidine-2-carboxylic acid

Descripción

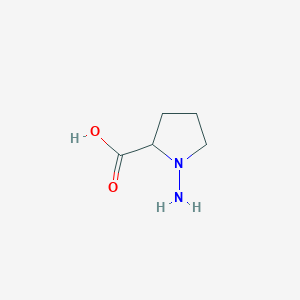

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15265-22-2, 10139-05-6 | |

| Record name | NSC117847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance of Pyrrolidine Based Amino Acids in Organic and Chemical Biology

Pyrrolidine-based amino acids, with their defining five-membered nitrogen-containing ring, are a cornerstone of modern organic and chemical biology. The pyrrolidine (B122466) ring is a prevalent feature in a vast array of natural products, pharmaceuticals, and catalysts. nih.govresearchgate.net Its significance stems from a unique combination of structural and chemical properties that make it a versatile scaffold in drug discovery and a valuable tool in synthetic chemistry.

The inherent conformational rigidity of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net This structural constraint is a key feature that medicinal chemists exploit to enhance the potency and selectivity of drug candidates. nih.gov The presence of multiple stereogenic centers in substituted pyrrolidines offers a rich stereochemical diversity, enabling the synthesis of a wide range of stereoisomers with distinct biological profiles. researchgate.net

The pyrrolidine nucleus is a fundamental component of numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.gov For instance, derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant activities, while other pyrrolidine-containing compounds have shown promise as inhibitors of enzymes like autotaxin, which is implicated in inflammatory conditions. nih.gov

Furthermore, the non-essential amino acid L-proline (pyrrolidine-2-carboxylic acid) and its derivatives are widely used as asymmetric organocatalysts in a variety of organic reactions. Their conformational rigidity and bifunctional nature (containing both an acidic and a basic center) are key to their catalytic efficacy.

The table below summarizes the key attributes of the pyrrolidine scaffold that contribute to its significance in chemical research.

| Property | Significance in Organic and Chemical Biology |

| Conformational Rigidity | Provides a fixed spatial arrangement of substituents, enhancing binding affinity and selectivity to biological targets. nih.govresearchgate.net |

| Stereochemical Diversity | Allows for the synthesis of multiple stereoisomers, each with potentially unique biological activities. researchgate.net |

| Scaffold for Bioactive Molecules | Forms the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications. nih.gov |

| Catalytic Activity | Proline and its derivatives are effective asymmetric organocatalysts in various chemical transformations. |

Mechanistic Organic Chemistry of 1 Aminopyrrolidine 2 Carboxylic Acid Transformations

Reaction Mechanisms Involving the Pyrrolidine (B122466) Ring System

Reactions involving the pyrrolidine ring of 1-aminopyrrolidine-2-carboxylic acid derivatives often proceed through mechanisms that leverage the nucleophilicity of the ring nitrogen or adjacent functional groups. For instance, in the synthesis of bicyclic proline analogues, α-lithiation of N-protected pyrrolidine derivatives can generate a carbanion, which can then react with various electrophiles. While not directly involving the ring bonds, this functionalization highlights how the pyrrolidine scaffold directs reactivity at specific positions.

Furthermore, the pyrrolidine ring can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from proline derivatives are a common strategy for synthesizing more complex heterocyclic systems. In the context of this compound, the N-amino group can be a precursor to such reactive intermediates, leading to the formation of fused ring systems.

Reactivity of the Amino and Carboxylic Acid Functionalities

The chemical behavior of this compound is largely dictated by its two primary functional groups: the N-amino group and the carboxylic acid.

The N-amino group (a primary amine) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This group readily reacts with a variety of electrophiles.

N-Acylation: The amino group can be easily acylated by reaction with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. The mechanism follows a standard nucleophilic acyl substitution pathway, where the amine attacks the carbonyl carbon of the acylating agent.

N-Alkylation: Reaction with alkyl halides leads to the formation of N-alkylated products. However, overalkylation to form quaternary ammonium (B1175870) salts is a potential side reaction.

N-Nitrosation: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary amino group undergoes N-nitrosation. wikipedia.org The electrophilic nitrosonium ion (NO+) is attacked by the nucleophilic nitrogen of the amino group. wikipedia.orgnih.gov The resulting primary nitrosamine (B1359907) is unstable and can decompose to form a diazonium ion, which is a versatile intermediate for further functionalization. wikipedia.org

The carboxylic acid group exhibits typical reactions of this functional class. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo Fischer esterification to form the corresponding ester. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. libretexts.org

Amide Formation: Coupling with amines, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields amides. The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu

The relative reactivity of these two functional groups can be controlled by appropriate choice of reaction conditions and protecting groups. For instance, the more nucleophilic amino group will preferentially react with electrophiles under neutral or basic conditions.

| Functional Group | Reaction Type | Typical Reagents | Mechanism |

| N-Amino Group | N-Acylation | Acid chlorides, Anhydrides | Nucleophilic Acyl Substitution |

| N-Alkylation | Alkyl halides | Nucleophilic Substitution (SN2) | |

| N-Nitrosation | NaNO₂, HCl | Electrophilic Attack by NO+ | |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Fischer Esterification |

| Amide Formation | Amine, DCC | Activation and Nucleophilic Acyl Substitution | |

| Reduction | LiAlH₄ | Nucleophilic Hydride Addition |

Intramolecular Cyclization Pathways in Derivative Synthesis

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of bicyclic heterocyclic compounds through intramolecular cyclization reactions. These pathways are crucial for generating conformationally constrained analogues with potential biological activity.

A prominent example is the formation of 1,2-diazabicyclo[3.3.0]octan-3-one derivatives. This bicyclic system, which contains a pyrazolidinone ring fused to the pyrrolidine ring, can be synthesized from N-acyl derivatives of this compound. The general mechanism involves the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the terminal nitrogen of the acylated N-amino group.

For instance, treatment of an N'-acyl-N-aminoproline derivative with a coupling agent can facilitate the intramolecular amide bond formation. The reaction proceeds via an activated ester or a similar intermediate, which is then attacked by the N'-nitrogen to form the five-membered pyrazolidinone ring.

Another potential intramolecular cyclization pathway involves the reaction of the N-amino group with an electrophilic center generated on a side chain attached to the carboxylic acid. For example, an ester derivative of this compound bearing a leaving group at a suitable position on the ester alkyl chain could undergo intramolecular N-alkylation to form a bicyclic lactam.

The stereochemistry of the starting this compound (e.g., L- or D-configuration) will dictate the stereochemistry of the resulting bicyclic products, making these cyclization reactions valuable for the asymmetric synthesis of complex molecules.

| Starting Material Derivative | Reaction Condition | Bicyclic Product | General Mechanism |

| N'-Acyl-1-aminopyrrolidine-2-carboxylic acid | Coupling agent (e.g., DCC) | 1,2-Diazabicyclo[3.3.0]octan-3-one derivative | Intramolecular Nucleophilic Acyl Substitution |

| Ester of this compound with a leaving group on the alkyl chain | Base | Bicyclic Lactam | Intramolecular Nucleophilic Substitution (SN2) |

Advanced Spectroscopic and Computational Structural Characterization of 1 Aminopyrrolidine 2 Carboxylic Acid

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Aminopyrrolidine-2-carboxylic acid would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H stretch: Sharp peaks in the region of 3300-3500 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the primary amino group.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C-N stretch: Absorptions in the 1000-1350 cm⁻¹ region can be attributed to the stretching vibrations of the C-N bonds in the pyrrolidine (B122466) ring and the amino group.

N-H bend: Bending vibrations of the amino group are typically observed in the 1550-1650 cm⁻¹ range.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amino Group | N-H Stretch | 3300-3500 |

| Carbonyl | C=O Stretch | 1700-1725 |

| Amino Group | N-H Bend | 1550-1650 |

| C-N | C-N Stretch | 1000-1350 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information by revealing the characteristic breakdown of the molecule.

Circular Dichroism Spectroscopy for Stereochemical Assignment and Conformational Studies

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. Since this compound is a chiral molecule (due to the stereocenter at C2), it will exhibit a characteristic CD spectrum. This technique is particularly useful for assigning the absolute stereochemistry (R or S configuration) of the chiral center and for studying the conformational changes of the molecule in solution. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the chromophores, such as the carboxylic acid group, relative to the chiral center.

Theoretical and Computational Approaches to Structure

Theoretical and computational methods provide a powerful complement to experimental techniques, offering detailed insights into the electronic structure and conformational dynamics of this compound at the atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict and analyze various molecular properties. These calculations can provide optimized molecular geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts. Furthermore, analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can offer insights into the reactivity and chemical behavior of the molecule.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers in different environments (e.g., in vacuum or in a specific solvent). This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with other molecules. The results from MD simulations can be used to refine the interpretation of experimental data, such as that obtained from NMR and CD spectroscopy.

Biochemical Roles and Chemical Biology Applications of 1 Aminopyrrolidine 2 Carboxylic Acid Derivatives

Exploration of Enzymatic Interactions and Reaction Mechanisms

The constrained nature of the pyrrolidine (B122466) ring allows for the precise positioning of functional groups, making its derivatives excellent probes for studying how enzymes recognize and bind their substrates. biorxiv.org By systematically modifying the pyrrolidine scaffold, researchers can investigate the specific interactions within an enzyme's active site that are crucial for its catalytic activity. nih.govfrontiersin.org

Substrate Recognition and Binding Dynamics

The pyrrolidine scaffold is a key component in the design of molecules that mimic natural substrates, allowing for the study of enzyme-substrate interactions. The rigid structure of the ring reduces the conformational flexibility of the molecule, which helps in understanding the optimal geometry for binding within an enzyme's active site. biorxiv.orgnih.gov For instance, in the search for inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a substituted pyrrolidine pentamine was identified as a promising scaffold. nih.gov Structure-activity relationship studies revealed that specific substitutions at various positions on the pyrrolidine ring were critical for inhibitory activity, demonstrating the importance of the scaffold in orienting functional groups for effective binding. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring and its substituents plays a significant role in binding dynamics. Different stereoisomers can exhibit vastly different biological profiles due to the enantioselective nature of enzyme active sites. researchgate.net Computational docking studies combined with functional assays have shown how different spatial arrangements of substituents on the pyrrolidine ring can lead to varied binding modes and inhibitory potencies against target enzymes. nih.gov

Enzyme Active Site Probing through Pyrrolidine Derivatives

Pyrrolidine derivatives are widely used as molecular probes to map the topology and chemical environment of enzyme active sites. biorxiv.orgfrontiersin.org By introducing various functional groups onto the pyrrolidine ring, researchers can explore the steric and electronic requirements for binding. For example, a library of spiro[pyrrolidine-3,3′-oxindoles] was designed to probe the active sites of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, which are implicated in breast cancer. nih.gov

Molecular docking studies have been employed to understand the interactions between pyrrolidine derivatives and active site amino acids. In studies of glucosamine-6-phosphate synthase inhibitors, the spiropyrrolidine moiety was found to form crucial hydrogen bond interactions with amino acids in the active site, highlighting its role in the inhibition of the enzyme. nih.gov This detailed understanding of binding interactions at the molecular level is essential for the rational design of more potent and selective enzyme inhibitors.

Inhibition of Specific Transporters (e.g., ASCT2) by Pyrrolidine Analogues

Pyrrolidine analogues, particularly derivatives of hydroxy-L-proline, have emerged as a significant class of inhibitors for specific amino acid transporters, such as ASCT2 (SLC1A5). biorxiv.orgnih.gov ASCT2 is a sodium-dependent transporter for neutral amino acids and is a therapeutic target in cancer and neurological diseases. nih.govmdpi.com

A novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) has been identified as selective, high-affinity inhibitors of ASCT2. nih.govmdpi.com Functional screening of these synthetic hydroxy-L-proline derivatives using electrophysiological methods demonstrated their ability to block the transporter's function. biorxiv.orgnih.gov The conformationally restricted pyrrolidine ring of these inhibitors is crucial for their potent and selective activity. biorxiv.org Computational modeling and docking studies have further elucidated how these analogues orient themselves within the transporter's binding site to achieve inhibition. nih.govmdpi.com

| Inhibitor Class | Target Transporter | Key Structural Feature |

| Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | ASCT1 (SLC1A4) & ASCT2 (SLC1A5) | Conformationally restricted hydroxy-L-proline scaffold |

| Multi-functionalized hydroxy prolinols | ASCT1 (SLC1A4) & ASCT2 (SLC1A5) | Varied stereo- and regiochemical configurations on the pyrrolidine ring |

Design and Evaluation of Peptide Mimetics and Conformationally Constrained Peptides

The incorporation of 1-aminopyrrolidine-2-carboxylic acid and its analogues into peptides is a powerful strategy for creating peptidomimetics with enhanced structural stability and biological activity. mdpi.com The rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, enabling the design of peptides that adopt specific secondary structures. frontiersin.orgnih.gov

Conformational Control in Peptide Backbones using Pyrrolidine Analogues

The motional restrictions imposed by the proline pyrrolidine ring make it a natural "turn inducer" in peptides and proteins. nih.gov This property can be controlled and enhanced by using substituted pyrrolidine analogues. The puckering of the pyrrolidine ring, which can exist in Cγ-endo or Cγ-exo conformations, can be influenced by the choice and position of substituents. nih.govfrontiersin.orgnih.gov This control over ring conformation translates to control over the local peptide backbone structure.

Induction of Helical Secondary Structures (e.g., 3₁₀-Helices, Alpha-Helices)

Pyrrolidine derivatives have been successfully used to induce and stabilize helical secondary structures in peptides. Certain analogues, when incorporated into peptide sequences, can act as helix promoters. mdpi.com For instance, cyclic β-amino acids like (3S,4R)-trans-3-aminopyrrolidine-4-carboxylic acid (APC) have been shown to stabilize helical structures. mdpi.comwisc.edu

Oligomers composed of residues like APC can form a specific type of helix known as a 12-helix, which is characterized by 12-membered ring hydrogen bonds. wisc.edu The design of such peptides often aims to create amphiphilic helices, where one face of the helix is hydrophobic and the other is cationic or polar. This structure is a common feature of many antimicrobial peptides that act by disrupting bacterial membranes. wisc.edunih.gov By using pyrrolidine-based building blocks, synthetic β-peptides can be created that mimic the structure and function of natural α-helical antimicrobial peptides. wisc.edu These synthetic foldamers are often resistant to degradation by proteases, making them promising candidates for therapeutic applications. wisc.edu

| Pyrrolidine Analogue | Induced Secondary Structure | Key Feature |

| (3S,4R)-trans-3-aminopyrrolidine-4-carboxylic acid (APC) | 12-Helix | Forms stable helical structures in aqueous solution; introduces a positive charge. wisc.edu |

| 2-Aminoisobutyric acid (Aib) (often used in conjunction with other constrained residues) | α-Helix | Acts as a general helix promoter in α-peptides. mdpi.com |

| (R,R)-trans-2-aminocyclopentanecarboxylic acid (ACPC) | 12-Helix | Forms a helix with approximately 2.5 residues per turn. wisc.edu |

Influence on Protein Folding and Stability

This compound, as an analog of the proteinogenic amino acid proline, is anticipated to exert significant influence on the folding and stability of peptides and proteins. The foundational structure, the pyrrolidine ring, is known to impose unique conformational constraints on the polypeptide backbone. nih.govsigmaaldrich.com Unlike other amino acids, the cyclic nature of the proline ring restricts the rotation around the N-Cα bond (the phi, φ, torsion angle) to a narrow range of values, typically around -60°. nih.gov This rigidity reduces the conformational flexibility of the peptide chain, which can have a stabilizing effect by decreasing the entropic cost of folding. nih.govnih.gov

| Property | Influence of Proline Core | Potential Influence of 1-Amino Group |

| Backbone Flexibility | Reduced (restricted φ angle) | Further modulation of local conformation |

| Cis/Trans Isomerism | Higher propensity for cis isomer | Potential to alter the cis/trans energy barrier |

| Secondary Structure | Stabilization of β-turns, polyproline helices | May favor or disfavor specific turn types |

| Hydrogen Bonding | Acts as H-bond acceptor only | N-amino group can act as H-bond donor |

| Overall Stability | Can increase stability by reducing unfolded state entropy | May form additional stabilizing intramolecular H-bonds |

Lysine (B10760008) Mimetic Strategies using Aminopyrrolidine Cores

The aminopyrrolidine core of this compound presents a versatile scaffold for developing lysine mimetics, which are crucial tools in chemical biology for studying post-translational modifications like acetylation and methylation. nih.govresearchgate.net Lysine's biological function is often dictated by its primary amine side chain (ε-amino group), which is protonated at physiological pH, and its specific chain length. A successful mimetic must replicate these key features.

While direct utilization of this compound as a lysine mimetic is not extensively documented, its structure offers a clear blueprint for such a strategy. The exocyclic N-amino group on the pyrrolidine ring can serve as a synthetic handle for derivatization. Through appropriate chemical modification, this amino group could be functionalized to carry a positive charge and be positioned at a distance from the peptide backbone that approximates the lysine side chain.

This concept is part of a broader strategy known as bioisosteric replacement, where one functional group is replaced by another to produce a compound with similar biological activity but potentially altered physicochemical properties. nih.gov For example, strategies exist to install mimics of acetylated lysine by alkylating cysteine residues, creating analogs that are recognized by acetyl-lysine binding proteins but are resistant to cleavage by histone deacetylases. nih.gov Similarly, the aminopyrrolidine core could be used to create stable, non-hydrolyzable mimics of various lysine modifications. The rigid pyrrolidine ring offers the advantage of presenting the mimetic functional group in a more defined spatial orientation compared to the flexible alkyl chain of natural lysine, potentially leading to enhanced selectivity for specific protein targets. researchgate.net

Investigation of Receptor Modulation and Ligand-Binding Profiles

Derivatives of this compound are valuable tools for investigating receptor modulation and ligand-binding profiles due to the structural rigidity and chemical functionality of the pyrrolidine scaffold. nih.gov The constrained nature of the five-membered ring allows for the precise spatial positioning of pharmacophoric groups, which can lead to high affinity and selectivity for specific biological targets, including G protein-coupled receptors (GPCRs) and ionotropic glutamate (B1630785) receptors (iGluRs). nih.govnih.gov

Structure-activity relationship (SAR) studies involving pyrrolidine-based compounds have demonstrated that subtle changes in stereochemistry or the placement of substituents can dramatically alter the biological activity and receptor selectivity. nih.gov For example, in the development of antagonists for the NMDA subtype of iGluRs, a series of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs were synthesized. This research revealed that adding substituents at a specific position on the phenyl ring consistently conferred selectivity for NMDA receptors, with some analogs displaying high potency. nih.gov

The pyrrolidine nucleus acts as a scaffold that can be functionalized to explore the chemical space of a receptor's binding pocket. The carboxylic acid group at the 2-position and the amino group at the 1-position of this compound serve as key anchor points for interaction or as handles for further chemical elaboration. The basicity of the pyrrolidine nitrogen can also be modulated by substituents, affecting its interaction with receptor residues. nih.gov By systematically modifying the core and its substituents, researchers can map the steric and electronic requirements of a binding site, leading to the design of potent and selective receptor modulators.

Applications in Studying Amino Acid Transport and Metabolism Pathways

Due to its structural similarity to the natural amino acid proline, this compound and its derivatives can be employed to study the mechanisms of amino acid transport and metabolism. Amino acid transporters are integral membrane proteins that control the flow of amino acids into and out of cells, thereby maintaining cellular homeostasis. researchgate.net These transporters often exhibit specificity for certain classes of amino acids (e.g., neutral, cationic, anionic).

Analogs like this compound can be used as competitive inhibitors or as probe substrates to characterize the function and specificity of various transporters. For instance, studies on the transport of 1-aminocyclopropane-1-carboxylic acid (ACC), another cyclic amino acid analog, have shown that it utilizes transport systems for neutral amino acids and can act as a competitive inhibitor for them. embopress.org Similarly, this compound could be used to probe transport systems that recognize proline and other neutral amino acids.

Furthermore, these analogs can help elucidate metabolic pathways. Once inside the cell, the fate of an amino acid analog can be tracked to identify the enzymes that recognize it as a substrate. By observing how this compound is metabolized or how it affects the metabolism of natural amino acids, researchers can gain insights into the regulation of these pathways. Given the central role of amino acid metabolism in cell signaling, proliferation, and immune responses, such tools are critical for understanding both normal physiology and disease states. nih.gov

Role in the Synthesis of Biologically Active Scaffolds for Research

The rigid, stereochemically rich structure of this compound makes it a valuable component in the synthesis of biologically active scaffolds for chemical biology and medicinal chemistry research. researchgate.netnih.gov

Building Blocks for Complex Organic Molecules in Chemical Biology

Carboxylic acids, particularly those with cyclic and stereodefined structures like proline derivatives, are fundamental building blocks in organic synthesis. nih.govacs.org The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to explore three-dimensional space due to its non-planar, puckered nature. researchgate.netnih.gov This increased 3D coverage is a desirable feature for disrupting protein-protein interactions.

This compound provides a bifunctional scaffold with two distinct points for chemical modification: the carboxylic acid and the N-amino group. This allows for the controlled, stepwise synthesis of more complex molecules. Its constrained conformation can be used to impart a specific pre-organized geometry into a larger molecule, which can be advantageous for binding to a biological target. The stereocenters on the pyrrolidine ring are crucial, as different stereoisomers of a drug candidate often exhibit vastly different biological profiles due to the chiral nature of their protein targets. nih.gov

Precursors for Chemical Probes and Enzyme Inhibitors

The functional groups of this compound make it an ideal starting material for the synthesis of chemical probes and enzyme inhibitors. Chemical probes are essential for studying the function of proteins in their native cellular environment, while enzyme inhibitors are critical as both research tools and therapeutic agents.

The N-amino group can be readily functionalized to attach reporter tags such as fluorophores or biotin (B1667282) for use in biochemical assays, or it can be modified to act as a pharmacophore that interacts with a target enzyme's active site. For example, pyrrolidine-containing structures have been successfully used to generate potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). The rigid scaffold helps to minimize the entropic penalty upon binding to the target, often leading to higher potency. The synthesis of diverse libraries based on the this compound scaffold allows for the screening and discovery of new bioactive molecules with tailored specificities. nih.gov

Components in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. A typical PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. While there is extensive research into various linker types, including polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid cyclic structures, specific and direct applications of this compound as a core component in published PROTAC research are not prominently documented.

However, the structural motifs inherent to this compound—namely, the pyrrolidine ring and the amino acid functionality—are relevant to PROTAC design. Pyrrolidine-based scaffolds are frequently incorporated into linkers to provide a degree of conformational constraint, which can be advantageous for optimizing the presentation of the two binding ligands. Furthermore, amino acids and their derivatives are utilized as building blocks for PROTAC linkers, offering versatile attachment points and influencing the physicochemical properties of the final molecule. The bifunctional nature of this compound, with its secondary amine and carboxylic acid groups, presents theoretical potential for its incorporation into PROTAC linkers through amide bond formation, a common strategy in PROTAC synthesis. Future research may explore the utility of this and related scaffolds in the expanding field of targeted protein degradation.

Development of Correctors for Protein Function (e.g., CFTR)

A more extensively documented application for derivatives of aminopyrrolidine-2-carboxylic acid is in the development of small molecule "correctors" for misfolded proteins. A prime example is the research focused on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Cystic fibrosis is a genetic disorder most commonly caused by the deletion of a single phenylalanine residue at position 508 (F508del), which leads to misfolding and premature degradation of the CFTR protein. CFTR correctors are therapeutic agents that aim to rescue the trafficking of F508del-CFTR to the cell surface, thereby increasing the quantity of functional protein.

Recent research has identified a series of 4-aminopyrrolidine-2-carboxylic acid derivatives as potent "C2 correctors" for F508del-CFTR. bohrium.comresearchgate.netnih.gov These compounds are designed to work in combination with other modulators, such as "C1 correctors" and "potentiators," in a triple-combination therapy to achieve maximal restoration of CFTR function. bohrium.comresearchgate.netnih.gov

The discovery process began with high-throughput screening, which identified an initial hit, 1,4-dibenzoylpyrrolidine-2-carboxylic acid. bohrium.com Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold. Researchers explored modifications at various positions of the pyrrolidine ring to enhance potency and improve pharmacokinetic properties. bohrium.com

Key findings from these studies revealed that the stereochemistry of the pyrrolidine core is crucial for activity. The (2S, 3S, 4S, 5S)-enantiomer was found to be the most active. bohrium.com Modifications to the amine and the groups attached to the pyrrolidine ring led to the identification of compounds with significantly improved efficacy in cellular assays. bohrium.com These assays measure the increase in chloride ion current in human bronchial epithelial (HBE) cells from cystic fibrosis patients, which is a direct indicator of restored CFTR function. bohrium.comnih.gov

For instance, compound 15 from this series demonstrated a favorable pharmacokinetic profile in rats, with low clearance and a long half-life. bohrium.com However, other potent compounds like 16 and 18, while showing high activity, also exhibited induction of the metabolic enzyme CYP3A4, which could lead to drug-drug interactions, precluding their further development. bohrium.com Ultimately, this line of research led to the discovery of ABBV/GLPG-3221, a potent and selective C2 corrector that advanced into clinical trials. nih.govacs.orgresearchgate.net

The research on 4-aminopyrrolidine-2-carboxylic acid derivatives highlights their significant potential as a scaffold for developing correctors of protein misfolding. The detailed SAR exploration provides a roadmap for designing new molecules with improved therapeutic profiles for cystic fibrosis and potentially other diseases caused by protein misfolding.

Interactive Data Table: Activity of 4-Aminopyrrolidine-2-carboxylic Acid Derivatives as CFTR Correctors

| Compound | HBE-TECC EC50 (µM) | HBE-TECC Max Efficacy (% of control) | Key Remarks |

| 6 | 0.098 | 70 | Good potency and efficacy in initial assays. bohrium.com |

| 7 | 0.033 | 77 | High potency, but suffered from a short half-life in rats. bohrium.com |

| 8 | 0.038 | 75 | Potent, with pharmacological utility. bohrium.com |

| 15 | 0.11 | 67 | Best pharmacokinetic profile in rats with low CYP3A4 induction risk. bohrium.com |

| 16 | 0.016 | 77 | Highly potent, but showed CYP3A4 induction. bohrium.com |

| 18 | 0.012 | 80 | One of the most potent compounds, but also showed CYP3A4 induction. bohrium.com |

Advanced Computational Chemistry Studies of 1 Aminopyrrolidine 2 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand, such as 1-aminopyrrolidine-2-carboxylic acid or its derivatives, and a protein's binding site. The analysis of these interactions provides insights into the binding affinity and mechanism of action, guiding the design of more potent and selective compounds. nih.gov

Research on pyrrolidine-containing compounds demonstrates their significant potential for forming key interactions within enzyme active sites. For instance, in silico molecular docking studies of spiropyrrolidine derivatives with glucosamine-6-phosphate (GlcN-6P) synthase revealed crucial hydrogen bond interactions. nih.gov The spiropyrrolidine moiety's –NH and –CO groups were observed to form H-bonds with the amino acid Gly78 in the enzyme's active site, highlighting the scaffold's role in potential enzyme inhibition. nih.gov Similarly, docking studies of proline and prolinamide isomers with bacterial collagenase from Clostridium histolyticum were used to evaluate their inhibitory potential. scispace.com The results, measured by Atomic Contact Energy (ACE), indicated that D(S, R) prolinamide showed the highest binding affinity. scispace.com

The types of interactions identified through these studies are diverse and critical for ligand binding. They include:

Hydrogen Bonds: These are among the most important noncovalent forces in protein-ligand binding, where a hydrogen atom is shared between two electronegative atoms. researchgate.net

Hydrophobic Contacts: Interactions between nonpolar groups, which are crucial for the binding of many drugs. nih.gov

π-Stacking and π-Cation Interactions: These involve aromatic rings and are common in ligand binding. nih.gov

Salt Bridges: Electrostatic interactions between oppositely charged groups. nih.gov

Docking studies on various pyrrolidine (B122466) derivatives have successfully rationalized their biological activities. For example, the interaction of phenyl ketone derivatives of pyrrolidine with PARP-1 was analyzed, showing that the most active compounds could bind to key residues Gly-863, Ser-904, and Glu-988. nih.gov The stability and nature of these interactions are fundamental to understanding the compound's pharmacological efficacy. researchgate.net

| Ligand Class | Protein Target | Key Interacting Residues | Primary Interaction Type | Binding Affinity Metric |

|---|---|---|---|---|

| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2 / PHB2 | Not Specified | Not Specified | Biological Activity Correlation nih.gov |

| D(S, R) Prolinamide | Bacterial Collagenase | Asn210 | Hydrogen Bond | ACE: -115.09 kcal/mol scispace.com |

| Spiropyrrolidine Derivative | GlcN-6P Synthase | Gly78 | Hydrogen Bond | Inhibition Potential nih.gov |

| Phenyl Ketone Pyrrolidine | PARP-1 | Gly-863, Ser-904, Glu-988 | Not Specified | Binding to Key Residues nih.gov |

Conformational Energy Calculations and Free Energy Landscapes

Conformational energy calculations are essential for understanding the three-dimensional structure and flexibility of molecules like this compound. These methods determine the relative energies of different spatial arrangements of atoms (conformers) and identify the most stable, low-energy states. researchgate.net The resulting free energy landscape provides a map of all possible conformations and the energetic barriers between them, offering insights into the molecule's dynamic behavior in solution. researchgate.net

For molecules with carboxylic acid groups, a key conformational feature is the orientation around the C-O single bond, leading to syn and anti conformers. Quantum mechanical (QM) calculations on acetic acid have shown that while the syn conformation is significantly favored in the gas phase (by 5-7 kcal/mol), this energy difference is substantially reduced in a solvent environment (to 2-3 kcal/mol). nih.gov This suggests that the anti conformation, while less stable, may be present in solution and could be stabilized by interactions within a protein binding site. nih.gov

Molecular dynamics (MD) simulations combined with molecular mechanics (MM) are powerful tools for exploring the conformational space of complex molecules. researchgate.net By simulating the motion of atoms over time, these methods can generate a representative ensemble of structures. From these simulations, potential of mean force (PMF) calculations can be performed to map the free energy as a function of specific dihedral angles, revealing the most stable conformations and the energy required to transition between them. nih.gov For N-substituted pyrrolidine derivatives, conformational searches coupled with thermodynamic calculations based on the Boltzmann weighting factor have been used to estimate the relative proportions of the lowest-energy conformers in equilibrium. researchgate.net

| Molecule | Method | Environment | Syn-Anti Energy Difference (kcal/mol) |

|---|---|---|---|

| Acetic Acid | QM (HF/6-31G*) | Gas Phase | 7.14 nih.gov |

| Acetic Acid | QM (TPSSh) | Gas Phase | 5.24 nih.gov |

| Acetic Acid | QM (TPSSh with COSMO) | Implicit Solvent | ~2-3 nih.gov |

| Acetic Acid | MD (GAFF) | Gas Phase | 6.2 ± 0.2 nih.gov |

| Acetic Acid | MD (GAFF2) | Gas Phase | 5.9 ± 0.2 nih.gov |

Development and Validation of Force Fields for Pyrrolidine-Containing Biomacromolecules

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the empirical force field used. ethz.ch A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For biomacromolecules containing specific residues like pyrrolidines, the development and validation of accurate force fields are critical for reliably simulating their structure and dynamics. plos.org

Force field parameterization is typically based on fitting to high-level quantum mechanical calculations and/or experimental data for small model compounds. ethz.ch For peptides containing proline (a close analog of this compound), extensive validation studies have been performed. These studies compare simulation results against experimental nuclear magnetic resonance (NMR) data, such as J-couplings, chemical shifts, and internuclear distances, which are sensitive to both molecular geometry and dynamics. nih.gov

Several widely used force fields, including AMBER, CHARMM, GROMOS, and OPLS-AA, have been tested for their ability to model proline-containing peptides. nih.govacs.org Studies on the tetrapeptide Gly-Pro-Gly-Gly identified the AMBER99SB force field as one of the most reliable for reproducing NMR-measured parameters. nih.gov Conversely, some older force fields like AMBER99 and AMBER94 were found to perform poorly due to an overstabilization of helical conformations. nih.gov More recent work aims to improve force fields by not only matching structural properties but also dynamic timescales derived from NMR relaxation experiments. nih.gov This approach led to the development of the AMBER99SB-ILDNP force field, which showed significant improvements in reproducing both structural and dynamic properties of proline and its derivatives. nih.gov

| Force Field | Performance Evaluation | Key Findings |

|---|---|---|

| AMBER99SB | Good agreement with NMR data for GPGG peptide. nih.gov | Identified as a reliable force field for peptide backbone and proline side chain geometries. nih.gov |

| AMBER03, CHARMM | Ramachandran maps resemble PDB survey data. nih.gov | Considered to provide reasonable conformational populations. nih.gov |

| AMBER99, AMBER94 | Poor agreement with NMR and PDB data. nih.gov | Tendency to overstabilize helical conformations. nih.gov |

| Amber ff99SB-disp, Amber ff99SB-ILDN | Sampled similar average radius of gyration for polyproline II peptides. acs.org | Both effectively sample PPII structures but with different propensities for other secondary structures. acs.org |

| CHARMM36IDPSFF | Resulted in slightly more compact conformations on average. acs.org | Effectively samples PPII structures. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design and optimization of lead compounds in drug discovery. jocpr.com A QSAR model takes the form of an equation where biological activity is a function of physicochemical properties or structural features, known as molecular descriptors. wikipedia.org

For pyrrolidine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For example, a large-scale QSAR analysis was performed on pyrrolidine amide derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. researchgate.net The resulting model, developed using support vector regression, demonstrated good predictive ability and indicated that the electronic effects of substituents on the pyrrolidine ring play a crucial role in inhibitory activity. researchgate.net

In another study, a significant correlation was found between molecular docking scores (ΔG) and the inhibitory activity of pyrrolidine pentamine derivatives against an aminoglycoside-modifying enzyme. nih.govnih.gov This correlation serves as a form of structure-based QSAR, directly linking computed binding affinity to observed biological effect. QSAR analyses on other heterocyclic compounds, such as quinolinecarboxamides, have shown that diuretic activity is influenced by a combination of descriptors including lipophilicity (logP), molecular volume, surface area, dipole moment, and various energy values. uran.ua

The development of a robust QSAR model involves several steps:

Data Set Preparation: Assembling a series of compounds with measured biological activity. nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic). nih.gov

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, neural networks) to select the most relevant descriptors and build the predictive model. nih.govnih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

| Compound Class | Biological Activity | Important Descriptor Types | Finding |

|---|---|---|---|

| Pyrrolidine Amides | DPP-IV Inhibition | Electronic | Electronic effects of substituents on the pyrrolidine ring are critical for activity. researchgate.net |

| Pyrrolidine Pentamines | AAC(6')-Ib Inhibition | Thermodynamic (ΔG) | A significant correlation exists between docking-derived binding energy and inhibitory activity. nih.govnih.gov |

| Carboxylic Acid Derivatives | HIV-1 Integrase Inhibition | 3D-MoRSE (Polarizability, Mass) | Polarizability and mass were identified as the most influential atomic properties. nih.gov |

| Pyrrolo-/Pyridoquinolinecarboxamides | Diuretic Activity | Geometric, Lipophilicity (logP), Energy | Activity increases with higher logP and dipole moment, and decreases with molecular volume and surface area. uran.ua |

In Silico Prediction of Biochemical Pathway Involvement

In silico methods for pathway analysis aim to predict the metabolic fate and biological roles of compounds by computationally modeling their interactions with enzymes and metabolic networks. researchgate.net For a molecule like this compound, these approaches can hypothesize its involvement in specific biochemical pathways, identify potential enzymatic targets, and predict novel biological functions. researchgate.net

One powerful bioinformatic strategy is the use of genome neighborhood networks (GNNs), which leverage the fact that genes for enzymes in a metabolic pathway are often physically clustered in microbial genomes. elifesciences.org This approach has been used to predict functions for members of the proline racemase superfamily, successfully identifying enzymes involved in the metabolism of proline derivatives. elifesciences.org

The metabolism of proline itself is well-characterized and serves as a model for its analogs. Proline is metabolized by proline oxidase/proline dehydrogenase, which is regulated by various stress signals. nih.gov This pathway connects proline metabolism to the TCA cycle and the pentose (B10789219) phosphate (B84403) pathway, highlighting its role in cellular bioenergetics. nih.gov In silico simulations of the L-proline biosynthetic pathway have been used to model metabolic fluxes and identify engineering strategies for overproduction in microorganisms. researchgate.net Furthermore, metabolic pathway analyses have identified the proline biosynthesis pathway, particularly the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), as being significantly upregulated in and promoting hepatocellular carcinoma. nih.gov

Databases and prediction servers like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and PathPred use collections of known enzymatic reactions and transformation patterns to predict the metabolism of new compounds. nih.gov These tools can generate potential metabolites of this compound by applying a series of plausible enzymatic steps, such as those catalyzed by promiscuous phase I and phase II enzymes, thereby expanding the known metabolome and suggesting novel biological activities. nih.gov

| Computational Method | Application | Predicted Biological Role/Pathway |

|---|---|---|

| Genome Neighborhood Networks (GNNs) | Functional prediction for proline racemase superfamily. elifesciences.org | Catabolism of L-proline and its derivatives, such as hydroxyproline. elifesciences.org |

| Metabolic Flux Analysis | Modeling of L-proline biosynthesis in C. glutamicum. researchgate.net | Optimization of the L-proline biosynthetic pathway from glucose. researchgate.net |

| Comparative Gene Expression Analysis | Identification of metabolic targets in hepatocellular carcinoma (HCC). nih.gov | Proline biosynthesis (via PYCR1, ALDH18A1) promotes cancer cell proliferation. nih.gov |

| Enzymatic Synthesis Databases (e.g., UM-BBD) | Prediction of metabolites for novel compounds. nih.gov | Generation of potential phase I and phase II metabolites. nih.gov |

Emerging Research Directions and Interdisciplinary Prospects

Integration with Advanced High-Throughput Screening Methodologies

The amenability of the pyrrolidine (B122466) scaffold to combinatorial synthesis makes 1-aminopyrrolidine-2-carboxylic acid and its derivatives prime candidates for integration into advanced high-throughput screening (HTS) platforms. The development of extensive compound libraries is a cornerstone of modern drug discovery, and methodologies that allow for the rapid synthesis and screening of a multitude of compounds are invaluable.

Solution-phase combinatorial synthesis has been successfully employed for derivatives of pyrrolidonecarboxylic acid, a related scaffold. For instance, the synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides has been achieved through a multi-step process starting from (S)-pyroglutamic acid, yielding a library of diverse compounds nih.gov. This approach highlights the potential for creating large libraries of this compound derivatives by systematically varying substituents on both the amino and carboxylic acid functionalities.

Furthermore, HTS has been effectively used to identify potent inhibitors from libraries of pyrrolidine carboxamides. In the search for novel antituberculosis agents, a high-throughput screen of 30,000 compounds identified a series of pyrrolidine carboxamides as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis nih.gov. Subsequent optimization through iterative microtiter library synthesis and in situ activity screening led to a significant improvement in the potency of the lead compounds nih.gov. These findings underscore the utility of HTS in discovering bioactive molecules based on the pyrrolidine core and suggest a promising avenue for the exploration of this compound-based libraries for various therapeutic targets.

The following table summarizes key aspects of integrating pyrrolidine-based compounds with HTS methodologies:

| Methodology | Application | Key Findings |

| Combinatorial Solution-Phase Synthesis | Generation of a diverse library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides nih.gov. | Successful synthesis of a compound library demonstrating the feasibility of creating diverse pyrrolidine-based molecules for screening nih.gov. |

| High-Throughput Screening (HTS) | Identification of pyrrolidine carboxamides as inhibitors of M. tuberculosis InhA nih.gov. | Discovery of a novel class of potent enzyme inhibitors from a large compound library nih.gov. |

| Microtiter Library Synthesis and In Situ Screening | Optimization of lead compounds from an initial HTS campaign nih.gov. | Over 160-fold improvement in the potency of the lead compound, showcasing the power of iterative synthesis and screening nih.gov. |

Applications in Supramolecular Chemistry and Self-Assembly

The rigid, cyclic structure of this compound makes it an attractive building block for the construction of well-defined supramolecular architectures and self-assembling systems. The precise spatial orientation of its functional groups can direct non-covalent interactions, leading to the formation of ordered nanostructures.

Peptides and oligomers containing cyclic amino acids are known to adopt stable, predictable secondary structures. For example, β-peptides composed of (R,R)-trans-2-aminocyclopentanecarboxylic acid (ACPC) have been shown to form a 12-helix wisc.edu. A pyrrolidine analog, (3S,4R)-trans-3-aminopyrrolidine-4-carboxylic acid (APC), which is structurally similar to this compound, also forms a stable 12-helical structure in aqueous solution wisc.edu. This suggests that oligomers of this compound could similarly self-assemble into helical structures, driven by hydrogen bonding and other non-covalent interactions.

The self-assembly process is governed by a delicate balance of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The incorporation of this compound into peptide sequences could be used to modulate these interactions and control the morphology of the resulting self-assembled nanostructures, which can range from nanofibers to nanotubes and hydrogels. The study of aminopyridine-carboxylic acid co-crystals has demonstrated the robustness of hydrogen-bonded motifs, or synthons, in forming predictable supramolecular assemblies researchgate.net. The amino and carboxylic acid groups of this compound can similarly participate in the formation of such robust synthons, driving the self-assembly process.

The table below outlines the potential of this compound in supramolecular chemistry based on related structures:

| Structural Motif | Observed Self-Assembly/Structure | Potential for this compound |

| trans-2-Aminocyclopentanecarboxylic acid (ACPC) | Forms a stable 12-helix in β-peptides wisc.edu. | Oligomers could form similar helical structures due to the constrained cyclic backbone. |

| trans-3-Aminopyrrolidine-4-carboxylic acid (APC) | A pyrrolidine analog of ACPC that also forms a 12-helix wisc.edu. | Strong evidence for the propensity of this compound to induce ordered secondary structures. |

| Aminopyridine-Carboxylic Acid Systems | Formation of robust supramolecular synthons through hydrogen bonding researchgate.net. | The amino and carboxylic acid groups can act as reliable hydrogen bond donors and acceptors to direct self-assembly. |

| 2,2-Disubstituted Pyrrolidine-4-carboxylic Acids | β-peptides containing these residues show discrete conformational preferences even without internal hydrogen bonding. | Highlights the role of the rigid pyrrolidine ring in pre-organizing oligomers for self-assembly. |

Advancements in Biosynthetic Pathway Elucidation

While the precise biosynthetic pathway of this compound has not been fully elucidated, research on the biosynthesis of related pyrrolidine-containing compounds, such as proline and pyrrolidine alkaloids, provides a strong foundation for understanding its formation in nature.

The biosynthesis of the pyrrolidine ring in plants is known to originate from the amino acid ornithine. In tobacco plants, for instance, proline is derived from ornithine via 2-oxo-5-aminopentanoic acid and Δ¹-pyrroline-2-carboxylic acid mcmaster.ca. This pathway involves the action of aminotransferases and reductases to cyclize the precursor and form the pyrrolidine ring. A plausible biosynthetic route to pyrrolidine alkaloids also starts with ornithine, which is first decarboxylated to putrescine. The putrescine is then methylated and subsequently oxidized and cyclized to form the core pyrrolidine structure researchgate.net.

Based on these established pathways, a hypothetical biosynthetic route for this compound can be proposed. It is likely that this compound also originates from a common amino acid precursor, such as ornithine or glutamate (B1630785). The formation of the N-amino group is a key step that would require the action of a specific aminotransferase or a related enzyme capable of N-amination. The elucidation of this pathway would involve a combination of isotopic labeling studies, identification of key enzymatic activities, and genetic analysis of organisms that may produce this compound.

The following table outlines a plausible biosynthetic pathway for this compound based on known related pathways:

| Precursor | Key Intermediate(s) | Potential Enzyme Classes Involved |

| Ornithine | Δ¹-pyrroline-2-carboxylic acid | Aminotransferases, Dehydrogenases/Reductases, N-aminotransferases |

| Glutamate | γ-aminobutyrate (GABA) | Decarboxylases, Transaminases, Cyclases, N-aminotransferases |

Novel Catalytic Systems for Pyrrolidine Derivatization

The development of novel catalytic systems for the selective derivatization of this compound is crucial for expanding its applications in medicinal chemistry and materials science. The presence of two distinct functional groups, a primary amine and a carboxylic acid, as well as the C-H bonds of the pyrrolidine ring, offers multiple sites for modification.

Recent advances in catalysis provide a toolkit for the selective functionalization of such molecules. For instance, palladium-catalyzed C(sp³)–H activation has emerged as a powerful strategy for the arylation of proline derivatives, enabling the synthesis of complex analogs with high stereoselectivity nih.gov. This methodology could potentially be adapted for the direct functionalization of the pyrrolidine ring of this compound, allowing for the introduction of a wide range of substituents.

Furthermore, novel cross-coupling reactions are being developed to forge new bonds from readily available functional groups. A nickel-catalyzed reductive cross-coupling of alkyl amines and aryl carboxylic acids has been reported, which forms new C(sp³)–C(sp²) bonds chemistryviews.org. This transformation involves the activation of the amine and carboxylic acid, followed by the nickel-catalyzed coupling. Such a strategy could be envisioned for coupling this compound with various partners, leading to novel molecular scaffolds.

The direct catalytic amidation of carboxylic acids is another area of intense research, aiming to avoid the use of stoichiometric activating agents mdpi.com. Catalysts based on boron, zirconium, and hafnium have shown promise in promoting the direct formation of amide bonds from carboxylic acids and amines under mild conditions mdpi.com. These catalytic systems could be employed for the selective acylation of the amino group or the amidation of the carboxylic acid group of this compound.

The table below summarizes some novel catalytic systems with potential for the derivatization of this compound:

| Catalytic System | Transformation | Potential Application for this compound |

| Palladium Catalysis | C(sp³)–H activation and arylation of proline derivatives nih.gov. | Direct functionalization of the pyrrolidine ring to introduce aryl substituents. |

| Nickel Catalysis | Reductive cross-coupling of alkyl amines and aryl carboxylic acids chemistryviews.org. | Formation of novel C-C bonds by coupling the amino or carboxylic acid group with other building blocks. |

| Boron/Zirconium/Hafnium Catalysis | Direct catalytic amidation of carboxylic acids mdpi.com. | Selective amide bond formation at either the amino or carboxylic acid group under mild conditions. |

| Rhodium(I) Catalysis | 1,4-addition of boronic esters to enones in the synthesis of pyrrolidine derivatives nih.gov. | Stereoselective introduction of substituents onto the pyrrolidine ring. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-aminopyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclization of appropriately substituted precursors. For example, lithiation of pyrrolidine derivatives followed by carboxylation with CO₂ has been reported for analogous compounds (e.g., 5-oxopyrrolidine-2-carboxylic acid) to yield chiral carboxylic acids . Reaction temperature and solvent polarity critically affect stereoselectivity. Low temperatures (−78°C) in tetrahydrofuran (THF) favor retention of configuration, while polar aprotic solvents (e.g., DMF) may induce racemization . Characterization via H/C NMR and chiral HPLC is essential to confirm enantiomeric purity .

Q. How can researchers verify the structural integrity of this compound derivatives?

- Methodological Answer : X-ray crystallography remains the gold standard for absolute configuration determination. For example, PubChem data for (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride includes crystallographic parameters (InChIKey: GAYPLCLHMMNIOS-HJXLNUONSA-N), which can guide comparative analysis . Alternative methods include rotational spectroscopy and tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

- Methodological Answer : Racemization often occurs at the α-carbon due to keto-enol tautomerism. To minimize this:

- Use non-polar solvents (e.g., hexane) and low temperatures during carboxylation steps .

- Employ enzymatic resolution with acylases or lipases to separate enantiomers post-synthesis. For instance, immobilized Candida antarctica lipase B has been effective for resolving pyrrolidine carboxylic acid derivatives .

- Monitor reaction progress in real-time using circular dichroism (CD) spectroscopy to detect chiral inversion .

Q. How can computational modeling predict the reactivity of this compound in peptide bond formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for amide coupling. For example, studies on furan tetracarboxylate-2-aminopyrimidinium salts used DFT to predict hydrogen-bonding networks and activation energies, which are transferable to pyrrolidine systems . Molecular dynamics simulations (MD) in explicit solvent models (e.g., TIP3P water) further assess conformational stability during peptide synthesis .

Q. What analytical techniques resolve contradictions in reported pKa values for this compound?

- Methodological Answer : Discrepancies in pKa often arise from solvent effects or ionic strength differences. To standardize measurements:

- Use potentiometric titration in aqueous buffers (e.g., 0.1 M KCl) at 25°C, referencing analogous compounds like 3-aminopyridine (pKa ~2.5 for the conjugate acid) .

- Validate results via H NMR pH titration, monitoring chemical shifts of the NH₂ and COOH groups .

- Compare with computational predictions using COSMO-RS solvation models to account for solvent-specific interactions .

Experimental Design Considerations

Q. How should researchers design kinetic studies to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Prepare phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) to mimic biological environments.

- Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines).

- Quantify degradation products via reverse-phase HPLC with UV detection (λ = 210 nm for carboxylic acids) .

- Use Arrhenius plots to extrapolate shelf-life at 25°C, ensuring error margins <5% .

Data Interpretation and Contradictions

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

- Methodological Answer : Splitting may arise from:

- Dynamic proton exchange : Slow exchange regimes (e.g., in DMSO-d₆) resolve NH and COOH protons into distinct multiplets. Heating the sample to 60°C can coalesce peaks, confirming exchange dynamics .

- Diastereomeric interactions : Impurities from residual stereoisomers (e.g., 2R,3S vs. 2S,3R) split signals. Chiral derivatization with Marfey’s reagent (FDAA) followed by LC-MS resolves such ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.